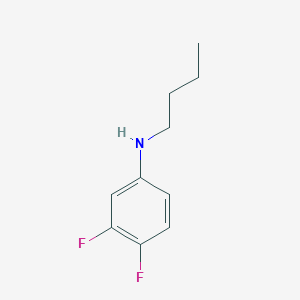
N-butyl-3,4-difluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-3,4-difluoroaniline: is an organic compound with the molecular formula C10H13F2N and a molecular weight of 185.21 g/mol . This compound is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms at the 3 and 4 positions, and the amino group is substituted with a butyl group. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-3,4-difluoroaniline typically involves the reaction of 3,4-difluoroaniline with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,4-difluoroaniline reacts with butyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt as a phase transfer catalyst has been reported to improve the yield and purity of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions: N-butyl-3,4-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-butyl-3,4-difluoroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. They can be used in the development of new drugs targeting specific biological pathways .
Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides. Its derivatives can enhance the efficacy and selectivity of these products .
Mécanisme D'action
The mechanism of action of N-butyl-3,4-difluoroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .
Comparaison Avec Des Composés Similaires
3,4-Difluoroaniline: Lacks the butyl group, making it less lipophilic and potentially less bioavailable.
N-butyl-2,3-difluoroaniline: Similar structure but with fluorine atoms at different positions, which can affect its reactivity and biological activity.
Uniqueness: N-butyl-3,4-difluoroaniline’s unique substitution pattern (butyl group and fluorine atoms at the 3 and 4 positions) provides distinct chemical and biological properties. The presence of fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .
Propriétés
Formule moléculaire |
C10H13F2N |
|---|---|
Poids moléculaire |
185.21 g/mol |
Nom IUPAC |
N-butyl-3,4-difluoroaniline |
InChI |
InChI=1S/C10H13F2N/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7,13H,2-3,6H2,1H3 |
Clé InChI |
WTBXDHNFOWMRKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



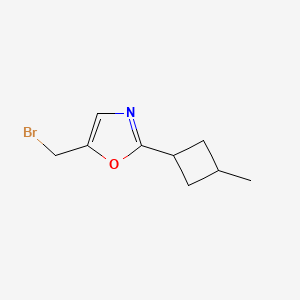
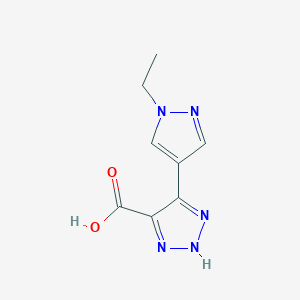
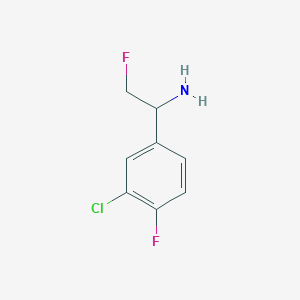
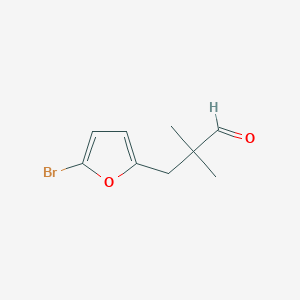
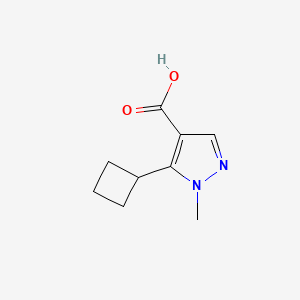
![3-(tert-Butoxy)spiro[3.3]heptan-1-ol](/img/structure/B13234691.png)
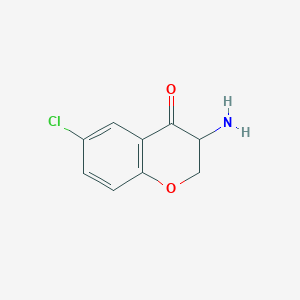
![2-([(3-Methylphenyl)methyl]sulfanyl)cyclopentan-1-one](/img/structure/B13234708.png)
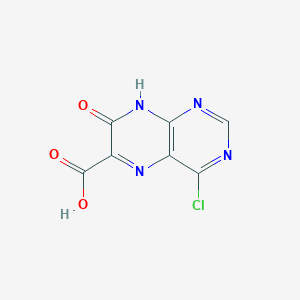
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B13234714.png)
![Methoxy[(1,2,3,4-tetrahydronaphthalen-1-yl)methyl]amine](/img/structure/B13234724.png)
![4-{[1-(chloromethyl)cyclopropyl]methyl}-1-methyl-1H-1,2,3-triazole](/img/structure/B13234727.png)
![3-Methyl-5-[1-(pyrrolidine-2-carbonyl)pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B13234730.png)
